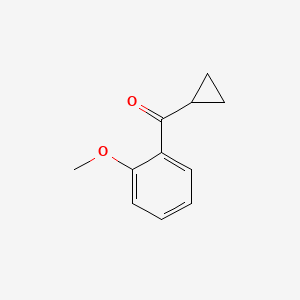

Cyclopropyl 2-methoxyphenyl ketone

CAS No.: 400614-05-3

Cat. No.: VC2272826

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400614-05-3 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | cyclopropyl-(2-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C11H12O2/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |

| Standard InChI Key | XOAIYFSKASLHHH-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)C2CC2 |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C2CC2 |

Introduction

Structural Characteristics and Basic Properties

Cyclopropyl 2-methoxyphenyl ketone consists of a three-membered cyclopropane ring attached to a carbonyl group (C=O), which is connected to a benzene ring with a methoxy group (OCH₃) at the ortho position. This arrangement creates a unique molecular architecture with particular reactivity patterns.

The molecular formula is C₁₁H₁₂O₂, identical to its para-substituted isomer, with a molecular weight of approximately 176.21 g/mol . The compound likely exists as a solid at room temperature, similar to its para-substituted analog which appears as a beige solid . The structural arrangement of the methoxy group at the ortho position (adjacent to the carbonyl connection point) creates different electronic and steric effects compared to its para-substituted counterpart.

Physical Properties

Based on data from related compounds, we can infer the following likely physical properties:

The ortho-methoxy substitution pattern likely influences crystal packing and intermolecular interactions, potentially resulting in physical properties that differ somewhat from the para-substituted analog.

Chemical Reactivity

Cyclopropyl 2-methoxyphenyl ketone exhibits reactivity patterns influenced by three key functional groups: the cyclopropyl ring, the carbonyl group, and the methoxy-substituted aromatic ring. Each contributes distinct reactivity characteristics that can be leveraged in various chemical transformations.

Carbonyl Reactivity

The carbonyl group serves as an electrophilic center in the molecule, making it susceptible to nucleophilic addition reactions. This reactivity is modulated by the adjacent cyclopropyl and 2-methoxyphenyl groups, which influence the electronic environment of the carbonyl carbon.

The ortho-methoxy group likely exerts both electronic and steric effects on carbonyl reactivity. Electronically, the methoxy group can donate electron density through resonance, potentially reducing the electrophilicity of the carbonyl. Sterically, its proximity to the carbonyl group may hinder approach of some reagents, leading to altered reactivity compared to para-substituted analogs.

Cyclopropyl Ring Reactivity

The cyclopropyl ring in cyclopropyl ketones represents a strained three-membered carbocycle that can undergo ring-opening reactions. Research on related cyclopropyl ketones demonstrates that these compounds can participate in catalytic formal [3+2] cycloaddition reactions . These reactions typically involve single-electron transfer (SET) to the ketone carbonyl, resulting in ring opening of the cyclopropane to generate reactive intermediates.

Under samarium diiodide (SmI₂) catalysis, cyclopropyl ketones can couple with various unsaturated partners such as alkynes and styrenes to form cyclopentene and cyclopentane derivatives . The reactivity of these substrates depends significantly on the nature of the substituents attached to the carbonyl group.

Applications and Utility

Synthetic Building Block

Cyclopropyl 2-methoxyphenyl ketone likely serves as a valuable building block in organic synthesis, particularly for accessing complex sp³-rich architectures. The strain energy stored in the cyclopropyl ring, combined with the directing effects of the 2-methoxy group, makes this compound useful for constructing diverse molecular frameworks.

Research on related cyclopropyl ketones suggests potential applications in the synthesis of:

-

Functionalized cyclopentenes and cyclopentanes via formal [3+2] cycloadditions

-

Complex natural product analogs or pharmaceutical intermediates

-

Specialized materials with defined spatial arrangements

Analytical Characterization

Spectroscopic Properties

Typical analytical methods used for characterization of cyclopropyl 2-methoxyphenyl ketone would include:

-

¹H NMR Spectroscopy: Expected to show characteristic signals for:

-

Cyclopropyl protons (typically 0.8-1.2 ppm)

-

Methoxy protons as a singlet (approximately 3.8-4.0 ppm)

-

Aromatic protons with coupling patterns specific to ortho-substitution

-

-

¹³C NMR Spectroscopy: Key signals would include:

-

Carbonyl carbon (typically 195-205 ppm)

-

Cyclopropyl carbons (approximately 10-20 ppm)

-

Methoxy carbon (approximately 55-56 ppm)

-

Aromatic carbons with characteristic patterns

-

-

Infrared Spectroscopy: Expected to show characteristic absorption bands for:

-

C=O stretching (approximately 1680-1700 cm⁻¹)

-

C-O stretching of the methoxy group (approximately 1250-1270 cm⁻¹)

-

Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

-

Comparative Analysis with Para-Isomer

The following table presents a comparative analysis of expected properties between cyclopropyl 2-methoxyphenyl ketone and its characterized para-isomer:

Recent Research Developments

Recent research on cyclopropyl ketones has focused on developing catalytic methods for formal [3+2] cycloaddition reactions. Work published in 2024 has demonstrated significant advances in samarium diiodide (SmI₂) catalysis for these transformations .

Catalytic Applications

Research with various cyclopropyl ketones has shown that samarium diiodide (SmI₂) can catalyze formal [3+2] cycloaddition reactions with alkynes, styrenes, and enynes to produce functionalized cyclopentenes and cyclopentanes . The reactivity of these substrates depends significantly on the nature of the substituents attached to the carbonyl group, with alkyl cyclopropyl ketones generally being less reactive than aryl cyclopropyl ketones.

Improved catalytic conditions involving the addition of elemental samarium (Sm⁰) to stabilize the SmI₂ catalyst have been developed, allowing for the engagement of less reactive substrates . This "catalyst stabilization" approach effectively "switches on" reactivity for otherwise recalcitrant substrates.

Structure-Reactivity Relationships

Research has identified important structure-reactivity trends in cyclopropyl ketones. The nature of the substituent on the carbonyl significantly influences reaction rates, with primary alkyl groups generally leading to faster reactions than secondary or tertiary alkyl groups due to steric factors affecting coordination of the SmI₂ catalyst to the ketone carbonyl .

By extension, it can be hypothesized that cyclopropyl 2-methoxyphenyl ketone would exhibit reactivity influenced by both electronic and steric factors. The ortho-methoxy substituent would likely create unique reactivity patterns compared to para- or meta-substituted analogs due to potential coordination effects and steric interactions with the carbonyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume